molecular formula C12H12N2O B15146424 3(2H)-Pyridazinone, 4,5-dihydro-6-(2-phenylethenyl)- CAS No. 35990-92-2

3(2H)-Pyridazinone, 4,5-dihydro-6-(2-phenylethenyl)-

Cat. No.: B15146424
CAS No.: 35990-92-2
M. Wt: 200.24 g/mol
InChI Key: BHAMKLMGLDPCFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Phenylethenyl)-4,5-dihydro-2H-pyridazin-3-one is an organic compound that belongs to the pyridazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Phenylethenyl)-4,5-dihydro-2H-pyridazin-3-one can be achieved through several synthetic routes. One common method involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired product . The reaction typically requires a strong base such as butyllithium or sodium hydride in a suitable solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(2-Phenylethenyl)-4,5-dihydro-2H-pyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6-(2-Phenylethenyl)-4,5-dihydro-2H-pyridazin-3-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-Phenylethenyl)-4,5-dihydro-2H-pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Phenylethenyl)-4,5-dihydro-2H-pyridazin-3-one is unique due to its specific pyridazine ring structure fused with a phenylethenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

35990-92-2

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-(2-phenylethenyl)-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C12H12N2O/c15-12-9-8-11(13-14-12)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,15)

InChI Key

BHAMKLMGLDPCFV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NN=C1C=CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.